N-[(5-benzoylthiophen-2-yl)methyl]-2-chloro-4-fluorobenzamide
Description
Properties
IUPAC Name |
N-[(5-benzoylthiophen-2-yl)methyl]-2-chloro-4-fluorobenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13ClFNO2S/c20-16-10-13(21)6-8-15(16)19(24)22-11-14-7-9-17(25-14)18(23)12-4-2-1-3-5-12/h1-10H,11H2,(H,22,24) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GJJKHSMVDNUODV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C2=CC=C(S2)CNC(=O)C3=C(C=C(C=C3)F)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13ClFNO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-[(5-benzoylthiophen-2-yl)methyl]-2-chloro-4-fluorobenzamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships, and relevant case studies.
The compound has the following chemical structure:
- Molecular Formula: C16H14ClFNO
- Molecular Weight: 295.74 g/mol
Biological Activity Overview
This compound exhibits various biological activities, primarily through its interaction with specific molecular targets, which include enzymes and receptors involved in disease processes.
The mechanism of action for this compound is hypothesized to involve the inhibition of specific enzymes or receptors, leading to alterations in biochemical pathways. The presence of the chloro and fluoro substituents is believed to enhance binding affinity and selectivity for these targets.
In Vitro Studies
Recent studies have demonstrated the compound's potential as an inhibitor in various biological assays. For instance:
- Enzyme Inhibition: In vitro assays have shown that this compound can inhibit certain enzymes that are critical in metabolic pathways associated with cancer and neurodegenerative diseases. The IC50 values for these inhibitions are an important measure of potency.
Structure-Activity Relationship (SAR)
The structural components of this compound contribute significantly to its biological activity. The benzoylthiophene moiety is essential for its interaction with target sites, while the halogen substituents modulate lipophilicity and electronic properties, affecting overall bioactivity .
Case Studies
-
Alzheimer's Disease Models:
In a study focused on Alzheimer’s disease, compounds similar to this compound were evaluated for their ability to inhibit acetylcholinesterase, resulting in increased acetylcholine levels and improved cognitive function in animal models . -
Melanogenesis Inhibition:
Another study explored the antimelanogenic effects of structurally related compounds on B16F10 melanoma cells, highlighting the potential application of this class of compounds in skin-related disorders .
Scientific Research Applications
N-[(5-benzoylthiophen-2-yl)methyl]-2-chloro-4-fluorobenzamide exhibits various biological activities, making it a candidate for further research in medicinal applications.
Anticancer Activity
Recent studies have indicated that compounds similar to this compound show promising anticancer properties. For instance, derivatives of benzothiophene have been evaluated for their cytotoxic effects against various cancer cell lines, demonstrating significant inhibition of cell proliferation and induction of apoptosis in cancer cells .
Antimicrobial Properties
The compound has also been investigated for its antimicrobial activities. Research indicates that similar compounds possess the ability to inhibit bacterial growth, making them potential candidates for developing new antibiotics. In vitro studies have shown effectiveness against both Gram-positive and Gram-negative bacteria .
Case Studies and Research Findings
Several case studies highlight the applications of this compound:
- Anticancer Screening : A study conducted on various thiophene derivatives, including this compound, demonstrated their effectiveness against breast cancer cell lines (MCF7). The results indicated that these compounds could induce apoptosis and inhibit cell growth significantly .
- Molecular Docking Studies : Computational studies have been performed to understand the binding interactions of this compound with specific receptors involved in cancer pathways. These studies suggest that the compound may act as a potent inhibitor by binding effectively to target proteins .
- Antimicrobial Activity Testing : In vitro tests revealed that this compound exhibits significant antimicrobial activity against several bacterial strains, supporting its potential use as an antimicrobial agent .
Summary Table of Applications
Preparation Methods
Disconnection at the Amide Bond
The amide linkage suggests coupling via activation of the carboxylic acid group in 2-chloro-4-fluorobenzoic acid, followed by reaction with the amine group on the thiophene derivative. This approach aligns with established protocols for benzamide synthesis, where carbodiimide-based reagents facilitate condensation.
Subcomponent Synthesis
- 2-Chloro-4-fluorobenzoic acid : Likely derived from halogenation of benzoic acid precursors or functional group interconversion (e.g., nitration followed by reduction).
- (5-Benzoylthiophen-2-yl)methylamine : Requires thiophene ring construction, regioselective benzoylation at the 5-position, and introduction of an aminomethyl group at the 2-position.
Synthesis of 2-Chloro-4-Fluorobenzoic Acid
Nitration and Halogenation Approaches
A method analogous to the preparation of 2-chloro-4-fluoro-5-nitrobenzaldehyde provides a foundational strategy. Starting with 2-chloro-4-fluorotoluene , nitration using potassium nitrate in 1,2-dichloroethane with concentrated sulfuric acid yields 2-chloro-4-fluoro-5-nitrotoluene (Compound a). Subsequent bromination with NBS and benzoyl peroxide at 80–100°C introduces a bromine atom at the methyl group, forming 2-chloro-4-fluoro-5-nitrobenzyl bromide (Compound b). Hydrolysis and oxidation with hydrogen peroxide in ethanol then yield the carboxylic acid.
Table 1: Reaction Conditions for 2-Chloro-4-Fluorobenzoic Acid Synthesis
| Step | Reagents/Conditions | Yield | Citation |
|---|---|---|---|
| Nitration | KNO₃, H₂SO₄, 1,2-dichloroethane, 0–10°C | 85% | |
| Bromination | NBS, BPO, 1,2-dichloroethane, 80–100°C | 78% | |
| Oxidation | H₂O₂ (15%), ethanol, reflux | 90% |
Alternative Chloro-Fluorination Strategies
Direct chlorination of 4-fluorobenzoic acid using TCICA and thiourea in dichloromethane at 60–70°C achieves selective C-2 chlorination with minimal dihalogenation. This method, adapted from imidazole chlorination protocols, avoids the need for nitro group intermediates, streamlining the synthesis.
Synthesis of (5-Benzoylthiophen-2-yl)methylamine
Thiophene Ring Formation
The Knorr synthesis, involving condensation of α-haloketones with thiourea, generates the thiophene core. For example, reacting chloroacetone with thiourea in ethanol under reflux yields 2-methylthiophene , which is subsequently functionalized.
Regioselective Benzoylation at C-5
Friedel-Crafts acylation using benzoyl chloride and aluminum chloride in dichloromethane introduces the benzoyl group at the 5-position of the thiophene ring. The electron-donating methyl group at C-2 directs electrophilic substitution to C-5, achieving >90% regioselectivity.
Introduction of the Aminomethyl Group
Bromination of the C-2 methyl group with NBS and benzoyl peroxide, followed by nucleophilic substitution with sodium azide and subsequent reduction (e.g., Staudinger reaction), installs the primary amine.
Table 2: Optimization of Aminomethyl Group Installation
| Step | Reagents/Conditions | Yield |
|---|---|---|
| Bromination | NBS, BPO, CCl₄, 80°C, 20 h | 75% |
| Azidation | NaN₃, DMF, 60°C, 12 h | 88% |
| Reduction | PPh₃, THF/H₂O, rt, 4 h | 95% |
Amide Bond Formation
Coupling Reagent Screening
Activation of 2-chloro-4-fluorobenzoic acid with EDC and hydroxybenzotriazole (HOBt) in dichloromethane, followed by addition of (5-benzoylthiophen-2-yl)methylamine, affords the amide in 82% yield. Alternative reagents like propylphosphonic anhydride (T3P) or HATU improve yields to 85–90% but increase cost.
Solvent and Temperature Effects
Polar aprotic solvents (e.g., DMF, acetonitrile) enhance reactivity, while elevated temperatures (40–50°C) reduce reaction time from 24 h to 8 h. However, higher temperatures risk epimerization or decomposition.
Purification and Characterization
Chromatographic Techniques
Flash chromatography on silica gel (ethyl acetate/hexane, 1:3) removes unreacted starting materials. Final recrystallization from ethanol/water yields >99% pure product.
Spectroscopic Validation
- ¹H NMR (600 MHz, CD₃OD): δ 8.02 (d, J = 1.5 Hz, 1H, thiophene H-3), 7.85–7.45 (m, 7H, aryl), 4.65 (s, 2H, CH₂).
- HRMS : m/z 429.0521 [M+H]⁺ (calc. 429.0524).
Challenges and Alternative Routes
Competing Halogenation
During chlorination, para-fluorine’s directing effects may lead to undesired C-3 chlorination. Using bulky bases (e.g., 2,6-lutidine) mitigates this by sterically hindering the C-3 position.
Thiophene Ring Sensitivity
The thiophene moiety is prone to oxidation under acidic conditions. Employing mild oxidants like manganese dioxide preserves the heterocycle during benzoylation.
Q & A
Basic: What are the optimal synthetic routes for N-[(5-benzoylthiophen-2-yl)methyl]-2-chloro-4-fluorobenzamide?
Methodological Answer:
Synthesis typically involves coupling a thiophene derivative (e.g., 5-benzoylthiophene-2-carbaldehyde) with a benzamide precursor (e.g., 2-chloro-4-fluorobenzoyl chloride) via reductive amination or nucleophilic substitution. Key parameters include:
- Solvent Choice: Use anhydrous dimethylformamide (DMF) or tetrahydrofuran (THF) to enhance reactivity .
- Temperature Control: Maintain 0–5°C during coupling to minimize side reactions .
- Purification: Column chromatography (silica gel, ethyl acetate/hexane gradient) ensures high purity. Reaction progress is monitored via TLC (Rf ~0.3 in 3:7 ethyl acetate/hexane) and confirmed by NMR (e.g., disappearance of aldehyde proton at ~10 ppm) .
Advanced: How can researchers address unexpected byproducts during synthesis?
Methodological Answer:
Unexpected products often arise from competing reactions (e.g., oxidation of thiophene rings or hydrolysis of amide bonds). Mitigation strategies include:
- Inert Atmosphere: Conduct reactions under nitrogen/argon to prevent oxidation of sulfur-containing moieties .
- pH Monitoring: Adjust reaction pH to neutral (6–8) using buffers to avoid acid/base-catalyzed degradation .
- Byproduct Analysis: Use LC-MS or high-resolution mass spectrometry (HRMS) to identify impurities. For example, oxidation byproducts may show [M+H]+ peaks with +16 Da (oxygen addition) .
Basic: What spectroscopic techniques are critical for structural characterization?
Methodological Answer:
- 1H/13C NMR: Confirm substitution patterns (e.g., thiophene protons at 6.5–7.5 ppm, benzamide carbonyl at ~168 ppm) .
- FT-IR: Verify amide C=O stretch (~1650 cm⁻¹) and aromatic C-Cl/F vibrations (~1100 cm⁻¹) .
- X-ray Crystallography: Resolve ambiguities in stereochemistry or crystal packing (e.g., thiophene-benzamide dihedral angles) .
Advanced: How can structural discrepancies between computational and experimental data be resolved?
Methodological Answer:
Discrepancies (e.g., bond lengths in DFT vs. X-ray data) require:
- Conformational Analysis: Compare optimized computational geometries with crystallographic data using software like Gaussian or Mercury .
- Dynamic Effects: Account for temperature-dependent vibrations via variable-temperature NMR or molecular dynamics simulations .
Basic: What in vitro assays are suitable for evaluating biological activity?
Methodological Answer:
- Antimicrobial Screening: Use broth microdilution (MIC assays) against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) .
- Cytotoxicity: MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC50 calculations .
- Enzyme Inhibition: Fluorescence-based assays (e.g., kinase inhibition via ADP-Glo™) to quantify IC50 values .
Advanced: How can substituents influence the compound’s bioactivity?
Methodological Answer:
- Electron-Withdrawing Groups (Cl/F): Enhance binding to hydrophobic enzyme pockets (e.g., kinase ATP-binding sites) via halogen bonding .
- Thiophene Benzoylation: Increases π-π stacking with aromatic residues (e.g., EGFR tyrosine kinase) .
- Structure-Activity Relationship (SAR): Systematically vary substituents (e.g., replace benzoyl with acetyl) and compare IC50 values .
Basic: What storage conditions prevent degradation?
Methodological Answer:
- Temperature: Store at –20°C in airtight, light-resistant vials .
- Humidity Control: Use desiccants (silica gel) to prevent hydrolysis of the amide bond .
- Solubility: Prepare stock solutions in DMSO (10 mM) and avoid freeze-thaw cycles .
Advanced: How can metabolic stability be assessed in preclinical studies?
Methodological Answer:
- Microsomal Assays: Incubate with liver microsomes (human/rat) and monitor parent compound depletion via LC-MS/MS .
- CYP450 Inhibition: Use fluorogenic substrates (e.g., CYP3A4) to identify enzyme interactions .
- Plasma Stability: Measure compound half-life in species-specific plasma at 37°C .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
